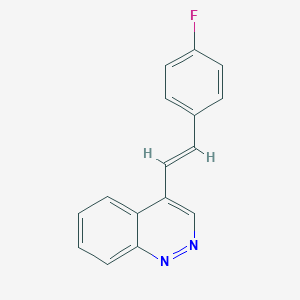
4-(4-Fluorostyryl)cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorostyryl)cinnoline is a heterocyclic compound with the molecular formula C16H11FN2. It belongs to the cinnoline family, which is known for its diverse biological and pharmacological activities. The compound features a cinnoline core with a fluorostyryl substituent, making it a valuable entity in synthetic organic chemistry and medicinal research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorostyryl)cinnoline typically involves the reaction of 4-alkylpyridazine with nitrostyrene in the presence of dioxane and piperidine at elevated temperatures (around 100°C). This microwave-assisted method is efficient and yields bioactive cinnoline derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale microwave-assisted synthesis due to its efficiency and high yield. This method minimizes reaction time and simplifies product isolation .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Fluorostyryl)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
4-(4-Fluorostyryl)cinnoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorostyryl)cinnoline involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to its biological effects. For instance, it may interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Cinnoline: The parent compound with a similar core structure but without the fluorostyryl substituent.
Quinoline: A structurally related compound with a nitrogen atom in the ring, known for its antimalarial properties.
Isoquinoline: Another related compound with a different nitrogen placement, used in various pharmaceuticals.
Uniqueness: 4-(4-Fluorostyryl)cinnoline is unique due to its fluorostyryl group, which enhances its biological activity and specificity. This substituent can significantly alter the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .
Propiedades
Número CAS |
5387-94-0 |
|---|---|
Fórmula molecular |
C16H11FN2 |
Peso molecular |
250.27 g/mol |
Nombre IUPAC |
4-[(E)-2-(4-fluorophenyl)ethenyl]cinnoline |
InChI |
InChI=1S/C16H11FN2/c17-14-9-6-12(7-10-14)5-8-13-11-18-19-16-4-2-1-3-15(13)16/h1-11H/b8-5+ |
Clave InChI |
GZALKQIQPOLMAF-VMPITWQZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC=C(C=C3)F |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


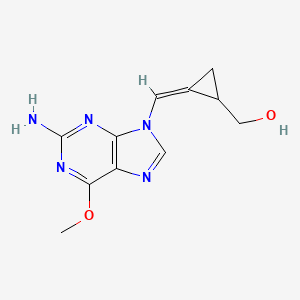

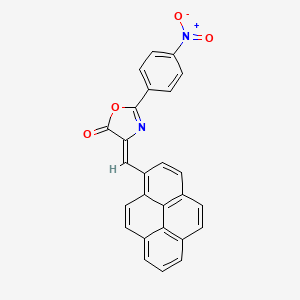
![Dimethyl 3-phenylpyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B15210834.png)

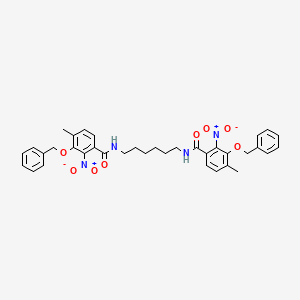
![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B15210842.png)
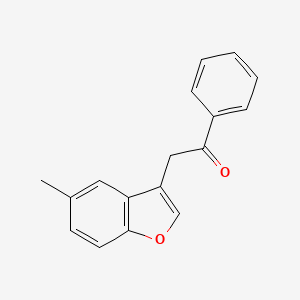
![Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-](/img/structure/B15210850.png)
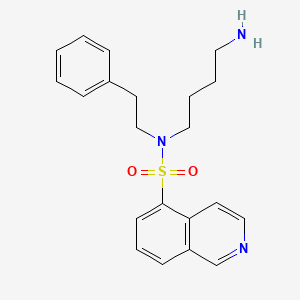
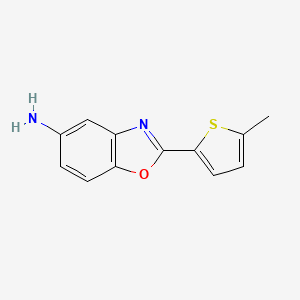

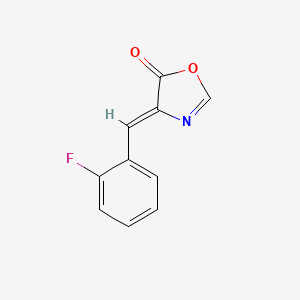
![Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B15210879.png)
